molecular formula C16H13F2N3OS2 B2705313 N-(2,6-difluorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 565427-06-7

N-(2,6-difluorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2705313
CAS No.: 565427-06-7
M. Wt: 365.42
InChI Key: LQRWHGKVUYKBBL-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the Difluorophenyl Group: This step may involve nucleophilic substitution reactions where a difluorophenyl group is introduced to the core structure.

    Attachment of the Sulfanylacetamide Moiety: This can be done through thiol-ene reactions or other suitable methods to attach the sulfanylacetamide group to the thienopyrimidine core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the pyrimidine ring or other functional groups, altering the compound’s structure and properties.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds in this class with similar core structures.

    Difluorophenyl Derivatives: Compounds containing the difluorophenyl group.

    Sulfanylacetamides: Compounds with the sulfanylacetamide moiety.

Uniqueness

N-(2,6-difluorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide may be unique due to the specific combination of functional groups and its potential biological activity. Comparative studies with similar compounds would help highlight its distinct properties and advantages.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS2/c1-8-9(2)24-16-13(8)15(19-7-20-16)23-6-12(22)21-14-10(17)4-3-5-11(14)18/h3-5,7H,6H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRWHGKVUYKBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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